molecular formula C5H6BrClN2 B1597110 2-bromopyridin-3-amine Hydrochloride CAS No. 78607-34-8

2-bromopyridin-3-amine Hydrochloride

Cat. No.: B1597110
CAS No.: 78607-34-8
M. Wt: 209.47 g/mol
InChI Key: DPNBJOJJJCUTQI-UHFFFAOYSA-N
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Description

2-Bromopyridin-3-amine Hydrochloride is a chemical compound with the molecular formula C5H6BrClN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopyridin-3-amine Hydrochloride can be synthesized from 2-aminopyridine through a series of reactions. One common method involves the bromination of 2-aminopyridine. The process typically includes dissolving 2-aminopyridine in an organic solvent, followed by the addition of liquid bromine at low temperatures. The reaction mixture is then heated, and the pH is adjusted to neutral using sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyridin-3-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromopyridin-3-amine Hydrochloride involves its participation in chemical reactions as a nucleophile or electrophile. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts . The molecular targets and pathways depend on the specific application and reaction conditions.

Properties

IUPAC Name

2-bromopyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNBJOJJJCUTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376458
Record name 2-bromopyridin-3-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78607-34-8
Record name 2-bromopyridin-3-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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